Cas no 939430-30-5 (3-(3-pyridinyl)phenylboronic acid pinacol ester)

3-(3-pyridinyl)phenylboronic acid pinacol ester structure
939430-30-5 structure
Product Name:3-(3-pyridinyl)phenylboronic acid pinacol ester
Numéro CAS:939430-30-5
Le MF:C17H20BNO2
Mégawatts:281.157204627991
MDL:MFCD20923943
CID:2194232
PubChem ID:253661231
Update Time:2025-08-05

3-(3-pyridinyl)phenylboronic acid pinacol ester Propriétés chimiques et physiques

Nom et identifiant

    • 3-(3-Pyridinyl)phenylboronic acid pinacol ester
    • 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
    • 3-pyridylphenyl boronic acid pinacol ester
    • 3-(3-Pyridyl)phenylboronic Acid Pinacol Ester
    • 4,4,5,5-Tetramethyl-2-[3-(pyridin-3-yl)phenyl]-1,3,2-dioxaborolane
    • 3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
    • AK192667
    • KVEIJNJPKCWYQF-UHFFFAOYSA-N
    • 2-[3-(3-Pyridyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine (ACI)
    • CS-0061108
    • W19352
    • 939430-30-5
    • MFCD20923943
    • DB-112444
    • T3313
    • SCHEMBL5529229
    • DS-10345
    • AKOS026671349
    • 3-(3-pyridinyl)phenylboronic acid pinacol ester
    • MDL: MFCD20923943
    • Piscine à noyau: 1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-9-5-7-13(11-15)14-8-6-10-19-12-14/h5-12H,1-4H3
    • La clé Inchi: KVEIJNJPKCWYQF-UHFFFAOYSA-N
    • Sourire: N1C=C(C2C=C(B3OC(C)(C)C(C)(C)O3)C=CC=2)C=CC=1

Propriétés calculées

  • Qualité précise: 281.15900
  • Masse isotopique unique: 281.1587090g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 21
  • Nombre de liaisons rotatives: 2
  • Complexité: 356
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 31.4

Propriétés expérimentales

  • Couleur / forme: No data available
  • Dense: 1.09±0.1 g/cm3 (20 ºC 760 Torr),
  • Point de fusion: 95.0 to 99.0 deg-C
  • Point d'ébullition: 428.3±28.0 °C at 760 mmHg
  • Point d'éclair: 212.9±24.0 °C
  • Le PSA: 31.35000
  • Le LogP: 3.04780

3-(3-pyridinyl)phenylboronic acid pinacol ester Informations de sécurité

3-(3-pyridinyl)phenylboronic acid pinacol ester PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Alichem
A029183274-5g
3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
939430-30-5 95%
5g
$367.20 2023-08-31
Alichem
A029183274-10g
3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
939430-30-5 95%
10g
$585.80 2023-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T860378-200mg
3-[3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Pyridine
939430-30-5 ≥98%
200mg
¥131.40 2022-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T860378-1g
3-[3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Pyridine
939430-30-5 ≥98%
1g
¥528.30 2022-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T860378-5g
3-[3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Pyridine
939430-30-5 ≥98%
5g
¥2,380.50 2022-08-31
Chemenu
CM219207-5g
3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
939430-30-5 95%
5g
$137 2022-08-31
TRC
T889738-10mg
3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
939430-30-5
10mg
$ 50.00 2022-06-02
TRC
T889738-50mg
3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
939430-30-5
50mg
$ 65.00 2022-06-02
TRC
T889738-100mg
3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
939430-30-5
100mg
$ 80.00 2022-06-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T45370-5g
3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
939430-30-5 97%
5g
¥558.0 2024-07-18

3-(3-pyridinyl)phenylboronic acid pinacol ester Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine ,  Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane ;  72 h, 80 °C
Référence
Organic electroluminescence element containing heteroaryl compound having novel biphenyl center backbone
, Japan, , ,

Méthode de production 2

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine ,  Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane ;  72 h, 80 °C; 80 °C → rt
Référence
Novel Four-Pyridylbenzene-Armed Biphenyls as Electron-Transport Materials for Phosphorescent OLEDs
Su, Shi-Jian; Tanaka, Daisaku; Li, Yan-Jun; Sasabe, Hisahiro; Takeda, Takashi; et al, Organic Letters, 2008, 10(5), 941-944

Méthode de production 3

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane
Référence
Synthesis, characterization and molecular recognition of a bis-platinum terpyridine dimer
Trokowski, Robert; Akine, Shigehisa; Nabeshima, Tatsuya, Chemical Communications (Cambridge, 2008, (7), 889-890

Méthode de production 4

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Tetrahydrofuran ,  1,4-Dioxane ;  15 h, reflux
Référence
Compounds comprising phenyl and pyridine units and optoelectronic devices using them
, United States, , ,

Méthode de production 5

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ;  6 h, reflux
Référence
Pyridine derivative compound as electroluminescent material for organic electroluminescent device
, Korea, , ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  4 h, 100 °C
Référence
ASK1 inhibitor and its derivative, its preparation method, pharmaceutical composition and application in preparation of drug for disease related to ASK1 kinase
, China, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine ,  Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane ;  24 h, 85 °C
Référence
Preparation of triphenylpyrimidine core containing compounds and applications in organic electroluminescent diode
, China, , ,

Méthode de production 8

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ;  24 h, 85 °C
Référence
A compound with tripyridylbenzene as core, and the preparation method and application thereof
, China, , ,

Méthode de production 9

Conditions de réaction
1.1 Reagents: Potassium acetate ,  Tricyclohexylphosphine Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ;  24 h, 85 °C
Référence
Compound using pyridine as nucleus and its preparation method and application
, China, , ,

Méthode de production 10

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  80 °C
Référence
Tuning Energy Levels of Electron-Transport Materials by Nitrogen Orientation for Electrophosphorescent Devices with an 'Ideal' Operating Voltage
Su, Shi-Jian; Sasabe, Hisahiro; Pu, Yong-Jin; Nakayama, Ken-ichi; Kido, Junji, Advanced Materials (Weinheim, 2010, 22(30), 3311-3316

Méthode de production 11

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Acetone ,  Tetrahydrofuran ;  overnight, 60 °C
Référence
Electron-transporting materials based on phenyl pyridine derivatives and optoelectronic devices employing the electron-transporting materials
, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  12 h, 110 °C; 110 °C → rt
Référence
Synthesis of Trimethylstannyl Arylboronate Compounds by Sandmeyer-Type Transformations and Their Applications in Chemoselective Cross-Coupling Reactions
Qiu, Di; Wang, Shuai; Tang, Shengbo; Meng, He; Jin, Liang; et al, Journal of Organic Chemistry, 2014, 79(5), 1979-1988

Méthode de production 13

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine ,  Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane ;  72 h, 80 °C
Référence
Pyridylterphenyl derivatives for electron transport materials in organic electroluminescence devices
, Japan, , ,

3-(3-pyridinyl)phenylboronic acid pinacol ester Raw materials

3-(3-pyridinyl)phenylboronic acid pinacol ester Preparation Products

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